

# Initial Findings on Budesonide and Airway Remodeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial findings regarding the effects of the corticosteroid budesonide on airway remodeling, a key pathological feature of chronic respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). This document synthesizes data from in-vitro, animal, and clinical studies to elucidate the mechanisms through which budesonide may mitigate or reverse the structural changes in the airways.

## **Core Mechanism of Action**

Budesonide is a synthetic glucocorticoid with potent topical anti-inflammatory properties.[1] Its primary mechanism involves binding to and activating glucocorticoid receptors (GR) within the cytoplasm of target cells, such as bronchial epithelial and smooth muscle cells.[2][3][4] The resulting budesonide-GR complex translocates to the nucleus, where it modulates gene expression in two main ways:

- Transrepression: The complex inhibits the transcription of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1.[5] This leads to a reduction in the production of inflammatory cytokines, chemokines, and other mediators that drive airway remodeling.[1][2][4]
- Transactivation: The complex binds to glucocorticoid response elements (GREs) on DNA,
   upregulating the expression of anti-inflammatory proteins, such as glucocorticoid-induced



leucine zipper (GILZ) and dual-specificity phosphatase 1 (DUSP1/MKP-1), which further suppress inflammatory pathways.[6]

These genomic actions collectively reduce airway inflammation and hyperresponsiveness, which are closely linked to the progression of airway remodeling.[1][2]

## **Effects on Key Features of Airway Remodeling**

Airway remodeling comprises several structural changes, including subepithelial fibrosis, goblet cell hyperplasia, increased airway smooth muscle (ASM) mass, and angiogenesis. Budesonide has been shown to impact each of these components.

A primary effect of budesonide is the significant reduction of inflammatory cell infiltration in the airways. Therapeutic administration in animal models consistently demonstrates a decrease in eosinophils, neutrophils, and macrophages in bronchoalveolar lavage fluid (BALF).[5][7][8]



| Study Focus                     | Model                             | Budesonide<br>Treatment                        | Key<br>Quantitative<br>Findings on<br>Inflammation                                             | Reference |
|---------------------------------|-----------------------------------|------------------------------------------------|------------------------------------------------------------------------------------------------|-----------|
| Allergen-Induced<br>Remodeling  | BALB/c Mice<br>(OVA-sensitized)   | 1 mg/kg,<br>therapeutic<br>regimen             | Reduced total leukocyte, macrophage, neutrophil, and eosinophil counts in BALF.                | [5][8]    |
| COPD Model                      | Rats (Cigarette<br>Smoke-Exposed) | 2.0 mg in 2.0 ml<br>PBS, aerosol<br>inhalation | Significantly decreased the numbers of neutrophils and macrophages in BALF (P < 0.01).         | [7]       |
| COPD Model                      | Rats (Cigarette<br>Smoke-Exposed) | Aerosol<br>inhalation                          | Significantly decreased total leukocytes, neutrophils, and macrophages in BALF (P < 0.01).     | [9][10]   |
| Allergic Airway<br>Inflammation | BALB/c Mice<br>(OVA-sensitized)   | 100 μg/kg,<br>inhaled                          | Significantly reduced inflammation index (2.90 ±0.18 vs. 4.80 ±0.20 in model group, P < 0.01). | [11]      |

Budesonide has demonstrated anti-fibrotic effects, primarily through its modulation of the Transforming Growth Factor-beta (TGF- $\beta$ ) signaling pathway.[5][8] It reduces the deposition of collagen and other ECM proteins in the subepithelial layer.



| Study Focus                  | Model                                         | Budesonide<br>Treatment                            | Key<br>Quantitative<br>Findings on<br>Fibrosis/ECM                                                                                   | Reference |
|------------------------------|-----------------------------------------------|----------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Allergen-Induced<br>Fibrosis | BALB/c Mice<br>(OVA-sensitized)               | 1 mg/kg,<br>therapeutic<br>regimen                 | Significantly reduced peribronchiolar collagen deposition.                                                                           | [5]       |
| Prevention vs.<br>Reversal   | BALB/c Mice<br>(OVA-sensitized)               | Prolonged<br>concurrent or<br>delayed<br>treatment | Concurrent treatment prevented increased collagen deposition (15.1±1.7% vs 23.7±1.9%, p<0.01). Delayed treatment did not reverse it. | [12]      |
| TGF-β Induced<br>ECM         | Human Bronchial<br>Fibroblasts (in-<br>vitro) | 10 nM<br>Budesonide with<br>0.1 nM<br>Formoterol   | Combination reduced TGF-β1-induced procollagen peptide I (PICP) increase by 58% (p < 0.01).                                          | [13]      |
| Asthma Model                 | Asthmatic Rats                                | Budesonide and herbal extracts                     | Significantly reduced collagen fiber area.                                                                                           | [14]      |
| Asthma &<br>Calcitriol       | BALB/c Mice<br>(OVA-sensitized)               | Monotherapy                                        | Inhibited high expression of collagen type I protein.                                                                                | [15]      |



Budesonide can ameliorate the increase in mucus-producing goblet cells and airway smooth muscle (ASM) mass, which contribute to airway obstruction.

| Study Focus                    | Model                           | Budesonide<br>Treatment            | Key Quantitative Findings on Goblet Cells/ASM                                                                                               | Reference |
|--------------------------------|---------------------------------|------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Reversal of<br>Remodeling      | BALB/c Mice<br>(OVA-sensitized) | Delayed<br>treatment               | Reversed increase in mucin-containing goblet cells (0.4±0.2 vs 16.2±3.0, p<0.001) and smooth muscle mass (24.4±2.2% vs 35.0±1.0%, p<0.001). | [12]      |
| Allergen-Induced<br>Remodeling | BALB/c Mice<br>(OVA-sensitized) | 1 mg/kg,<br>therapeutic<br>regimen | Significantly reduced the number of mucus-producing goblet cells.                                                                           | [5]       |
| Asthma Model                   | Asthmatic Rats                  | Budesonide and herbal extracts     | Markedly<br>reduced goblet<br>cell number and<br>area (P < 0.01).                                                                           | [14]      |

Airway remodeling in asthma is also associated with increased vascularity. Budesonide appears to counteract this by inhibiting key angiogenic factors.



| Study Focus               | Model                           | Budesonide<br>Treatment | Key<br>Quantitative<br>Findings on<br>Angiogenesis                                                                   | Reference |
|---------------------------|---------------------------------|-------------------------|----------------------------------------------------------------------------------------------------------------------|-----------|
| Angiogenesis in<br>Asthma | BALB/c Mice<br>(OVA-sensitized) | 100 μg/kg,<br>inhaled   | Reduced percentage vascularity (0.78 ±0.14 vs. 2.83 ±0.90, p < 0.01). Reduced HIF-1α and VEGF expression (p < 0.05). | [11]      |

## **Key Signaling Pathways**

The TGF-β signaling pathway is a critical driver of fibrosis in airway remodeling.[5] TGF-β binds to its receptors, leading to the phosphorylation of Smad2 and Smad3. This complex then translocates to the nucleus to promote the transcription of pro-fibrotic genes, such as those for collagen. Budesonide interferes with this pathway not by reducing TGF-β levels, but by inhibiting the signaling cascade.[5] It has been shown to reduce the expression of phosphorylated Smad2 (pSmad2) while upregulating the inhibitory protein Smad7, which acts as a negative feedback regulator of the pathway.[5][8][15]





Click to download full resolution via product page

**Caption:** Budesonide modulates the TGF-β/Smad pathway, inhibiting pro-fibrotic signaling.

In human bronchial epithelial cells, budesonide can inhibit the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[16] This pathway, when activated by stimuli like TNF-α or TGF-β, can lead to the release of pro-inflammatory cytokines (e.g., IL-8) and induce apoptosis, contributing to epithelial injury.[16][17][18] Budesonide's inhibition of p38 MAPK phosphorylation helps prevent these detrimental effects.[16][17]

# **Experimental Protocols & Workflows**

The findings described are based on established experimental models. Below are representative protocols for key analytical methods used in these studies.

A common approach involves sensitizing and challenging animals with an allergen like ovalbumin (OVA) to induce a chronic asthma phenotype, followed by therapeutic intervention with budesonide.





Click to download full resolution via product page

**Caption:** Typical experimental workflow for an allergen-induced airway remodeling mouse model.

This protocol is adapted from commercially available sandwich ELISA kits used for quantifying TGF-β1.[19][20][21]



- Sample Activation: Since TGF-β1 is often in a latent form, samples must be activated.
  - To 100 μL of cell culture supernatant (or BALF), add 20 μL of 1 N HCl.[19]
  - Incubate for 10 minutes at room temperature.
  - $\circ$  Neutralize the sample by adding 20  $\mu$ L of 1.2 N NaOH/0.5 M HEPES.[19] Mix well. The sample is now ready for the assay.

#### Plate Preparation:

- $\circ$  Coat a 96-well microplate with 100 μL per well of diluted Capture Antibody (e.g., antihuman TGF- $\beta$ 1).
- Seal the plate and incubate overnight at room temperature.
- $\circ\,$  Aspirate and wash each well three times with 400  $\mu L$  of Wash Buffer (e.g., PBS with 0.05% Tween-20).

#### Assay Procedure:

- Add 100 μL of activated samples or standards to appropriate wells.
- Cover and incubate for 2 hours at room temperature.
- Aspirate and wash three times.
- Add 100 μL of diluted Detection Antibody (e.g., biotinylated anti-human TGF-β1) to each well.
- Cover and incubate for 2 hours at room temperature.
- Aspirate and wash three times.
- Add 100 μL of Streptavidin-HRP conjugate.
- Cover and incubate for 20 minutes in the dark.
- Aspirate and wash three times.



- Add 100 μL of Substrate Solution (e.g., TMB).
- Incubate for 20 minutes in the dark until color develops.
- Add 50 μL of Stop Solution (e.g., 2 N H<sub>2</sub>SO<sub>4</sub>).
- Read the optical density at 450 nm within 30 minutes.
- Calculation: Calculate the TGF-β1 concentration by comparing the OD of the samples to the standard curve, accounting for the initial dilution and activation steps.

This is a general protocol for detecting Matrix Metalloproteinases (MMPs), which are involved in ECM turnover.

#### • Protein Extraction:

- Homogenize frozen lung tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.
- Centrifuge at 14,000 x g for 20 minutes at 4°C.
- Collect the supernatant and determine protein concentration using a BCA assay.

#### SDS-PAGE:

- Denature 20-30 μg of protein per sample by boiling in Laemmli sample buffer.
- Load samples onto a 10% SDS-polyacrylamide gel alongside a molecular weight marker.
- Perform electrophoresis until the dye front reaches the bottom of the gel.

#### • Protein Transfer:

- Transfer proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
- Confirm transfer efficiency by staining the membrane with Ponceau S.
- Immunoblotting:



- Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Trisbuffered saline with 0.1% Tween-20 (TBST).
- Incubate the membrane with a primary antibody (e.g., rabbit anti-MMP-9) overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- Detection:
  - Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
  - Capture the signal using an imaging system or X-ray film.
  - Quantify band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.

## Conclusion

Initial findings strongly suggest that budesonide can ameliorate several key features of airway remodeling. Its potent anti-inflammatory effects are complemented by direct inhibitory actions on pro-fibrotic signaling pathways, such as the TGF-β/Smad cascade. By reducing collagen deposition, goblet cell hyperplasia, smooth muscle mass, and angiogenesis in preclinical models, budesonide demonstrates a potential to not only control symptoms but also to modify the underlying structural pathology of chronic airway diseases. While it is more effective at preventing than reversing some established changes like dense fibrosis, these findings underscore its crucial role in early and consistent disease management.[12] Further research should continue to explore its long-term effects and potential synergies with other therapeutic agents to optimize anti-remodeling strategies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What is the mechanism of action of Budesonide? [synapse.patsnap.com]
- 2. Budesonide StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. What is the mechanism of Budesonide? [synapse.patsnap.com]
- 5. Therapeutic administration of Budesonide ameliorates allergen-induced airway remodelling PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Budesonide mitigates pathological changes in animal model Of COPD through reducing neutrophil elastase expression PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic administration of Budesonide ameliorates allergen-induced airway remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. Budesonide ameliorates lung function of the cigarette smoke-exposed rats through reducing matrix metalloproteinase-1 content PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of budesonide on angiogenesis in a murine asthma model PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. TGFβ-induced matrix production by bronchial fibroblasts in asthma: budesonide and formoterol effects PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Budesonide and Calcitriol Synergistically Inhibit Airway Remodeling in Asthmatic Mice -PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of budesonide on P38 MAPK activation, apoptosis and IL-8 secretion, induced by TNF-alpha and Haemophilus influenzae in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]



- 17. Effects of transforming growth factor-[beta] and budesonide on mitogen-activated protein kinase activation and apoptosis in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. proquest.com [proquest.com]
- 19. rndsystems.com [rndsystems.com]
- 20. file.elabscience.com [file.elabscience.com]
- 21. ibl-international.com [ibl-international.com]
- To cite this document: BenchChem. [Initial Findings on Budesonide and Airway Remodeling: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1207579#initial-findings-on-budesonide-and-airway-remodeling]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com